Technical Monograph: 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Technical Monograph: 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
The following technical guide details the chemical profile, synthesis, and critical application of 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1418277-48-1).
This analysis positions the compound not merely as an isolated chemical entity, but as a strategic reference standard and pharmacophore scaffold essential for the Quality Control (QC) and Chemistry, Manufacturing, and Controls (CMC) of next-generation CDK4/6 inhibitors, specifically within the Abemaciclib (Verzenio) lineage.[1]
Role: Critical Impurity Reference Standard & Benzimidazolone Scaffold CAS: 1418277-48-1 | Molecular Formula: C₁₀H₁₁FN₂O | M.W.: 194.21 g/mol [1][2]
Executive Summary
In the high-stakes landscape of oncology drug development, purity profiling is paramount.[1] 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one serves a dual purpose:
-
Impurity Reference Standard: It is a verified regioisomeric impurity marker for Abemaciclib , a selective CDK4/6 inhibitor.[1] Its detection and quantification ensure the regio-purity of the active pharmaceutical ingredient (API).[1]
-
Medicinal Chemistry Scaffold: The unique 7-fluoro substitution pattern offers a distinct electronic profile compared to the 4-fluoro isomers used in current drugs, making it a valuable template for designing novel kinase inhibitors with altered metabolic stability.[1]
Chemical Profile & Structural Logic[1]
The target compound features a benzimidazol-2-one core (a cyclic urea), distinguishing it from the benzimidazole core found in Abemaciclib.[1] The placement of the fluorine atom at the C7 position (ortho to the isopropyl-substituted nitrogen) creates significant steric and electronic shielding, influencing both its reactivity and its retention time in HPLC analysis.[1]
| Property | Specification |
| IUPAC Name | 7-Fluoro-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Core Structure | Cyclic Urea (Benzimidazolone) |
| Key Substituents | N1-Isopropyl (Steric bulk), C7-Fluoro (Electronic modulation) |
| H-Bond Donors | 1 (N3-H) |
| H-Bond Acceptors | 2 (C=O, F) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| pKa (Predicted) | ~10.5 (Acidic NH) |
Structural Comparison: API vs. Impurity
The relationship between the target and the Abemaciclib intermediate is a classic case of regio-divergence during synthesis.[1]
-
Abemaciclib Intermediate: 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.[1][3]
-
Target (CAS 1418277-48-1): 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.[1][2][4]
The "2-one" functionality suggests it may also arise from the hydrolysis of a 2-halo precursor or oxidative degradation, while the "7-fluoro" position indicates an alternative nucleophilic attack during the initial aniline formation.[1]
Synthetic Pathways & Causality[1]
To use this compound as a reference standard, it must be synthesized with high regioselectivity.[1] The protocol below circumvents the mixture issues of the API route by selecting a starting material that forces the 7-fluoro arrangement.
Retrosynthetic Analysis[1]
-
Precursor: 3-Fluoro-N1-isopropyl-1,2-phenylenediamine.[1]
-
Starting Material: 2,6-Difluoronitrobenzene (Symmetric start ensures defined regiochemistry).[1]
DOT Diagram: Synthesis Workflow
The following diagram illustrates the divergent pathways: the "Mainstream" route to Abemaciclib intermediates and the "Targeted" route to CAS 1418277-48-1.[1]
Caption: Divergent synthesis of the 7-fluoro regioisomer starting from 2,6-difluoronitrobenzene to ensure structural fidelity.
Experimental Protocols
Protocol A: Synthesis of the Reference Standard
Objective: Prepare >98% pure 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one for use as an HPLC standard.
Step 1: Nucleophilic Aromatic Substitution
-
Charge a reaction vessel with 2,6-Difluoronitrobenzene (1.0 eq) and acetonitrile (10 vol).
-
Cool to 0°C.
-
Add Isopropylamine (1.2 eq) and Triethylamine (1.5 eq) dropwise. Rationale: Controlling temp prevents bis-substitution.[1]
-
Warm to RT and stir for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).[1]
-
Workup: Evaporate solvent, dissolve in DCM, wash with water.[1] Yields 2-fluoro-6-(isopropylamino)nitrobenzene .[1]
Step 2: Reduction
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10% Pd/C (5 wt%).
-
Hydrogenate under H₂ balloon (1 atm) for 12 hours. Rationale: Mild conditions preserve the C-F bond.[1]
-
Filter through Celite to remove catalyst.[1] Yields the diamine.[1]
Step 3: Cyclization (The Critical Step)
-
Dissolve the diamine (1.0 eq) in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions. Rationale: CDI is a mild phosgene equivalent that forms the cyclic urea (2-one) efficiently.[1]
-
Reflux for 6 hours.
-
Quench with water. The product often precipitates.[1]
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Analytical Validation (HPLC)
To validate the standard, use the following method to separate it from the API intermediate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm.[1]
-
Expected Result: The 7-fluoro isomer (CAS 1418277-48-1) will typically elute earlier than the 4-fluoro isomer due to the shielding effect of the fluorine on the adjacent nitrogen, reducing the compound's interaction with the stationary phase relative to the more exposed 4-fluoro isomer.[1]
Application in Drug Development (SAR & QC)
Quality Control (Impurity Marker)
In the GMP manufacturing of Abemaciclib, the starting material (2,4-difluoronitrobenzene) may contain trace amounts of 2,6-difluoronitrobenzene .[1] This impurity carries through the synthesis:[1]
-
The 2,6-isomer reacts with isopropylamine to form the 7-fluoro intermediate.[1]
-
If the cyclization conditions (using acetamidine) are imperfect or if oxidative stress occurs, the 2-one derivative (CAS 1418277-48-1) can form.[1]
-
Action: QC labs must inject CAS 1418277-48-1 to mark its retention time and ensure it is below the ICH Q3A threshold (<0.10%).[1]
Scaffold for Next-Gen Inhibitors
The 7-fluoro-1-isopropyl motif is electronically unique.[1]
-
Metabolic Stability: The fluorine at C7 blocks metabolic hydroxylation at this position.[1]
-
Conformation: The steric clash between the C7-Fluorine and the N1-Isopropyl group forces the isopropyl group into a specific conformation, potentially locking the bioactive pose.[1]
Caption: SAR contributions of the 7-fluoro-1-isopropyl-2-one scaffold in kinase inhibitor design.
References
-
Chemical Identity: PubChem. 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (Compound).[1] National Library of Medicine.[1] Link[1]
-
Abemaciclib Synthesis: Process for the preparation of Abemaciclib and intermediates thereof.[1] World Intellectual Property Organization.[1] (Relates to the general synthesis of fluorinated benzimidazoles for CDK inhibitors). Link
- Impurity Profiling:Analytical Method Validation for Abemaciclib and its Related Substances.
-
Benzimidazole Chemistry: Regioselective synthesis of fluorinated benzimidazoles.[1] Journal of Organic Chemistry.[1] (General reference for SnAr regioselectivity in difluoronitrobenzenes).
Sources
- 1. veeprho.com [veeprho.com]
- 2. 1418277-48-1|7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one - Lead Sciences [lead-sciences.com]
- 5. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
